
1-Phenylhex-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylhex-2-yn-1-one is an organic compound with the molecular formula C12H12O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a phenyl group (a benzene ring) attached to a hexynone backbone, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylhex-2-yn-1-one can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Another method involves the use of a palladium-catalyzed coupling reaction between phenylacetylene and hexanoyl chloride. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes may also include additional purification steps, such as distillation or recrystallization, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Phenylhex-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylhex-2-yn-1-one oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-phenylhex-2-en-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
Oxidation: Phenylhex-2-yn-1-one oxide.
Reduction: 1-Phenylhex-2-en-1-ol.
Substitution: Various substituted phenylhex-2-yn-1-one derivatives.
Scientific Research Applications
1-Phenylhex-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenylhex-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity.
Receptor Binding: this compound can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that lead to a biological response.
Comparison with Similar Compounds
1-Phenylhex-2-yn-1-one can be compared with other similar compounds, such as:
1-Phenyl-1-hexyn-3-ol: This compound has a similar structure but contains a hydroxyl group instead of a carbonyl group. It exhibits different reactivity and applications due to the presence of the hydroxyl group.
1-Phenyl-2-hexanone: This compound has a similar structure but lacks the triple bond. It has different chemical properties and reactivity compared to this compound.
Phenylacetylene: This compound contains a phenyl group attached to an alkyne group but lacks the hexanone backbone. It is used in different types of chemical reactions and applications.
The uniqueness of this compound lies in its combination of a phenyl group, an alkyne group, and a carbonyl group, which gives it distinct chemical properties and reactivity.
Properties
CAS No. |
65236-43-3 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C12H12O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3H2,1H3 |
InChI Key |
IOUIWIFEDRBDCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


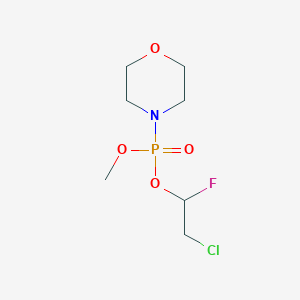
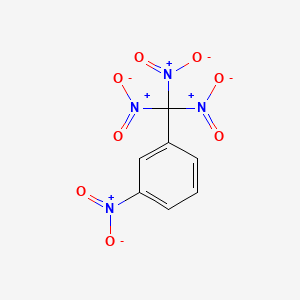

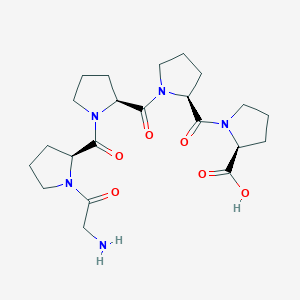
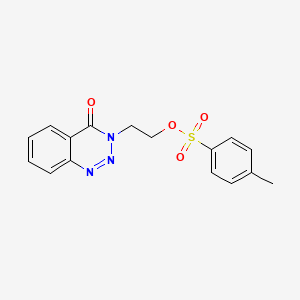


![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)

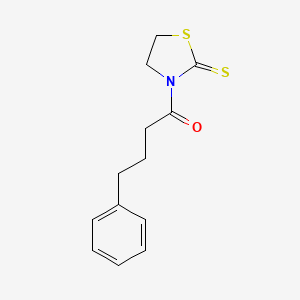
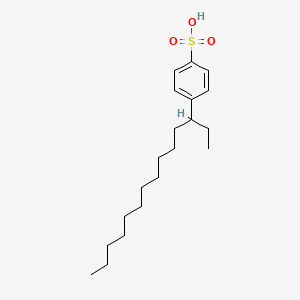

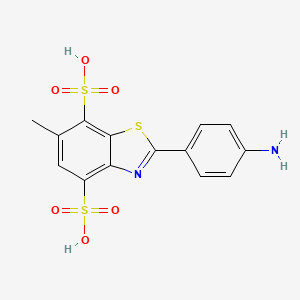
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
